molecular formula C19H13ClN4O3S2 B3309274 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide CAS No. 941926-61-0

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B3309274
CAS No.: 941926-61-0
M. Wt: 444.9 g/mol
InChI Key: YOBYHVQXRFVAPE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Nitration: The benzothiazole intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Coupling with Pyridine Derivative: The nitrated benzothiazole is coupled with 2-pyridinemethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, iron powder, sodium borohydride.

    Nucleophiles: Amines, thiols, phenols.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzothiazoles: Nucleophilic substitution yields various substituted benzothiazoles.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-nitrobenzamide
  • N-(2-chlorophenyl)-3-nitrobenzamide
  • N-(4-methylphenyl)-2-nitrobenzamide

Uniqueness

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is unique due to its combination of a benzothiazole ring, nitro group, and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S2/c1-11-5-6-13(20)17-16(11)22-19(29-17)23(10-12-4-2-3-9-21-12)18(25)14-7-8-15(28-14)24(26)27/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBYHVQXRFVAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 3
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 4
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 5
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 6
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

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